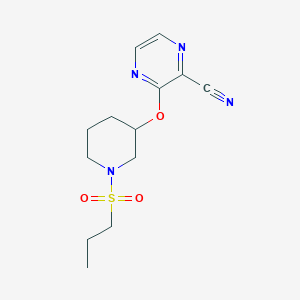
3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is a chemical compound with a molecular weight of 180.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-1,2,4-triazines, which are similar to the requested compound, has been reported . The synthesis involved the use of 2-(4-(5-Amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione as a precursor .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 . This indicates that the compound has a pyrrolidinone ring attached to a pyrazole ring via a single bond.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 180.21 .Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes.
Mode of Action
It’s worth noting that pyrazole derivatives are often recognized for their ability to bind to various biological targets, thereby modulating their function . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects .
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to exhibit high selectivity and potency for its target enzymes and proteins. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, this compound has not been extensively studied in animal models, which can limit its translational potential.
Zukünftige Richtungen
There are several future directions for 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one research. One potential direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Furthermore, this compound can be used as a lead compound for drug development to target various diseases, such as viral infections and cancer.
Synthesemethoden
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one involves the reaction of 3-amino-1H-pyrazole and 2-pyrrolidinone in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme, cyclic GMP-AMP synthase (cGAS). This compound has also been shown to inhibit the replication of a broad range of viruses, including Zika virus, dengue virus, and hepatitis C virus. Furthermore, this compound has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-aminopyrazol-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6-2-4-11(10-6)5-1-3-9-7(5)12/h2,4-5H,1,3H2,(H2,8,10)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQLVSEPXWCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)
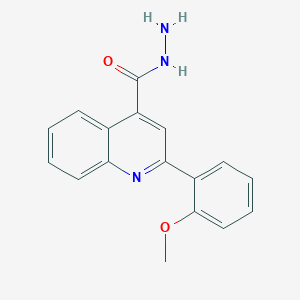
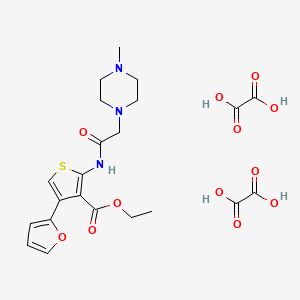
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)
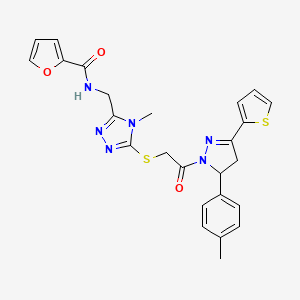

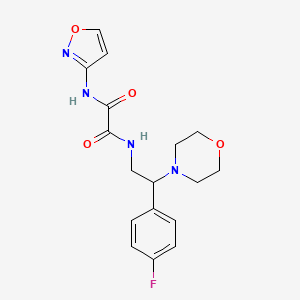

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2857671.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)
